![molecular formula C11H8F6O3 B13695144 3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13695144.png)
3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid group. One common method involves the use of a Grignard reagent, followed by oxidation to yield the desired product . Another approach involves the reduction of 3,5-bis(trifluoromethyl)acetophenone using a biocatalyst such as Lactobacillus kefir .
Industrial Production Methods
Industrial production of this compound may involve large-scale biocatalytic processes, utilizing microbial cells or enzymes to achieve high yields and enantioselectivity. The use of recombinant Escherichia coli expressing specific reductases has been shown to be effective in producing high concentrations of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-[3,5-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid.
Reduction: Formation of 3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid has several applications in scientific research:
Biology: Investigated for its potential as an antimicrobial agent against drug-resistant bacteria.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The hydroxypropanoic acid moiety can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)hydrocinnamic acid
Uniqueness
3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is unique due to the presence of both trifluoromethyl groups and a hydroxypropanoic acid moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, which are not commonly found in similar compounds. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H8F6O3 |
|---|---|
Molecular Weight |
302.17 g/mol |
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H8F6O3/c12-10(13,14)6-1-5(3-8(18)9(19)20)2-7(4-6)11(15,16)17/h1-2,4,8,18H,3H2,(H,19,20) |
InChI Key |
XWKDMZQYQGSVIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine](/img/structure/B13695067.png)
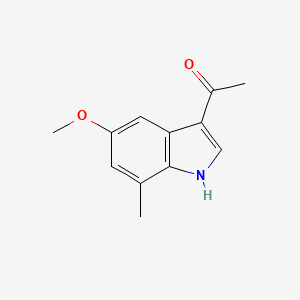
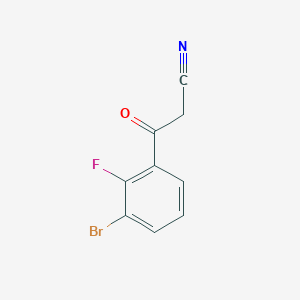

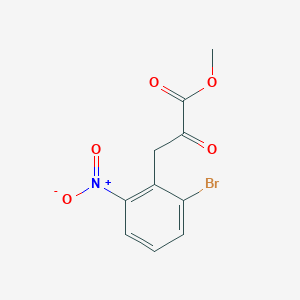

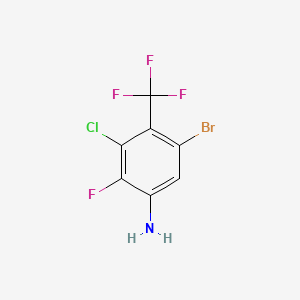


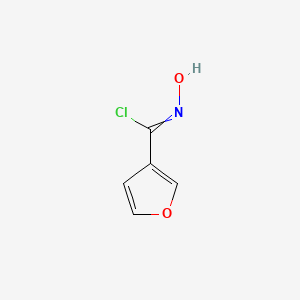
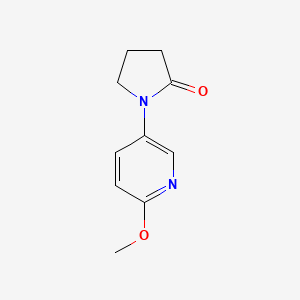
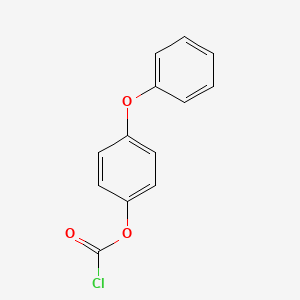
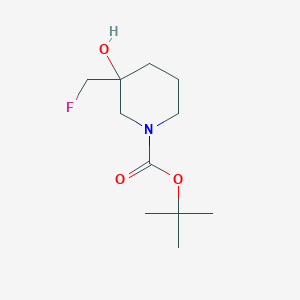
![1-Chloro-7-fluorobenzo[h]isoquinoline](/img/structure/B13695159.png)
